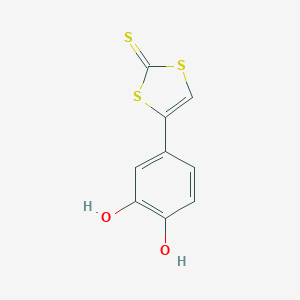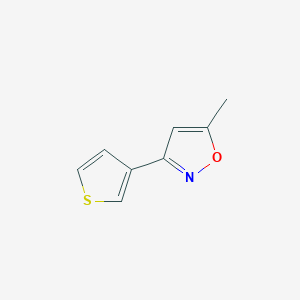
5-Methyl-3-(3-thienyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(3-thienyl)isoxazole, also known as MTI-101, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is a member of the isoxazole family, which is known for its diverse biological activities. MTI-101 is synthesized through a multi-step process, which involves the use of various reagents and catalysts.
Mécanisme D'action
5-Methyl-3-(3-thienyl)isoxazole exerts its biological effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. 5-Methyl-3-(3-thienyl)isoxazole inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Effets Biochimiques Et Physiologiques
5-Methyl-3-(3-thienyl)isoxazole has been shown to have various biochemical and physiological effects. In cancer, 5-Methyl-3-(3-thienyl)isoxazole has been shown to induce apoptosis by activating caspase-3 and caspase-9. In inflammation, 5-Methyl-3-(3-thienyl)isoxazole has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and chemokines, such as MCP-1 and MIP-1α. In neurological disorders, 5-Methyl-3-(3-thienyl)isoxazole has been shown to improve cognitive function by reducing neuroinflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-3-(3-thienyl)isoxazole has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 5-Methyl-3-(3-thienyl)isoxazole. One area of interest is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of interest is the investigation of the potential therapeutic applications of 5-Methyl-3-(3-thienyl)isoxazole in other diseases, such as autoimmune disorders and metabolic disorders. Additionally, the development of novel drug delivery systems for 5-Methyl-3-(3-thienyl)isoxazole may improve its bioavailability and reduce its potential toxicity.
Méthodes De Synthèse
5-Methyl-3-(3-thienyl)isoxazole is synthesized through a multi-step process, which involves the use of various reagents and catalysts. The first step involves the reaction of 3-bromothiophene with sodium hydride to form 3-thienyl sodium salt. The second step involves the reaction of 3-thienyl sodium salt with ethyl acetoacetate to form 3-(3-thienyl)but-2-enoic acid ethyl ester. The third step involves the reaction of 3-(3-thienyl)but-2-enoic acid ethyl ester with hydroxylamine hydrochloride to form 5-methyl-3-(3-thienyl)isoxazole.
Applications De Recherche Scientifique
5-Methyl-3-(3-thienyl)isoxazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 5-Methyl-3-(3-thienyl)isoxazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, 5-Methyl-3-(3-thienyl)isoxazole has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 5-Methyl-3-(3-thienyl)isoxazole has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
Numéro CAS |
147137-35-7 |
|---|---|
Nom du produit |
5-Methyl-3-(3-thienyl)isoxazole |
Formule moléculaire |
C8H7NOS |
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
5-methyl-3-thiophen-3-yl-1,2-oxazole |
InChI |
InChI=1S/C8H7NOS/c1-6-4-8(9-10-6)7-2-3-11-5-7/h2-5H,1H3 |
Clé InChI |
OBMASRKHGWBVBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=CSC=C2 |
SMILES canonique |
CC1=CC(=NO1)C2=CSC=C2 |
Synonymes |
Isoxazole, 5-methyl-3-(3-thienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





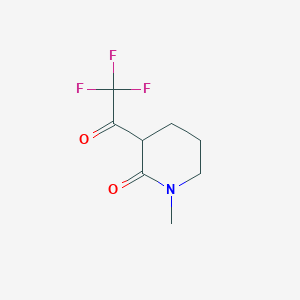
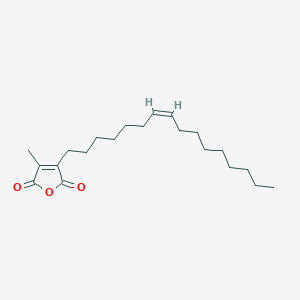
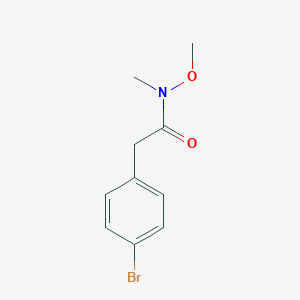
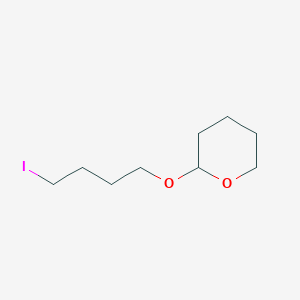
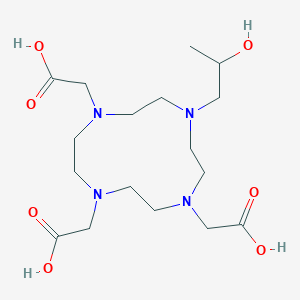
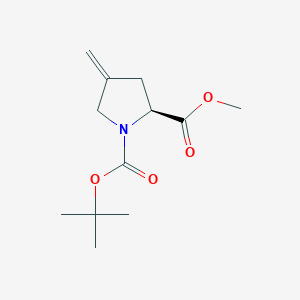

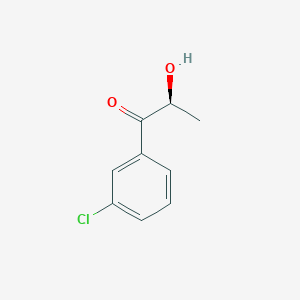
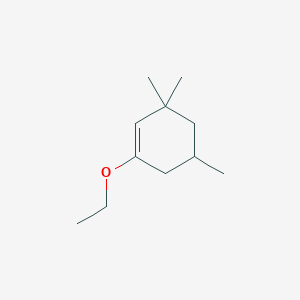
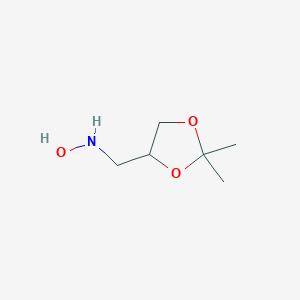
![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)
